Sotorasib

Overview

Description

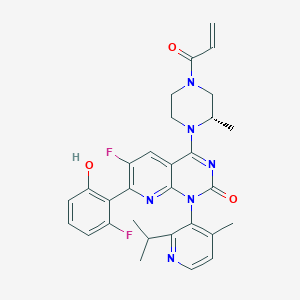

Sotorasib is a pyridopyrimidine that is pyrido[2,3-d]pyrimidin-2(1H)-one substituted by 4-methyl-2-(propan-2-yl)pyridin-3-yl, (2S)-2-methyl-4-(prop-2-enoyl)piperazin-1-yl, fluoro and 2-fluoro-6-hydroxyphenyl groups at positions 1, 4, 6 and 7, respectively. It is approved for the treatment of patients with non-small cell lung cancer having KRAS(G12C) mutations. It has a role as an antineoplastic agent. It is a member of acrylamides, a N-acylpiperazine, a pyridopyrimidine, a member of monofluorobenzenes, a member of methylpyridines, a tertiary carboxamide, a tertiary amino compound and a member of phenols.

This compound, also known as AMG-510, is an acrylamide-derived KRAS inhibitor developed by Amgen. It is indicated in the treatment of adult patients with KRAS G12C mutant non-small cell lung cancer. This mutation makes up >50% of all KRAS mutations. Mutant KRAS discovered in 1982 but was not considered a druggable target until the mid-2010s. It is the first experimental KRAS inhibitor. The drug [MRTX849] is also currently being developed and has the same target. this compound was granted FDA approval on May 28, 2021, followed by the European Commission's approval on January 10, 2022.

This compound is a small molecule inhibitor of the KRAS G12C mutant protein which is found in up to 13% of refractory cases of non-small cell lung cancer. Serum aminotransferase elevations are common during therapy with this compound, and a proportion of patients develop clinically apparent liver injury that can be severe.

This compound is an orally available inhibitor of the specific KRAS mutation, p.G12C, with potential antineoplastic activity. Upon oral administration, this compound selectively targets, binds to and inhibits the activity of the KRAS p.G12C mutant. This may inhibit growth in KRAS p.G12C-expressing tumor cells. The KRAS p.G12C mutation is seen in some tumor cell types and plays a key role in tumor cell proliferation.

Scientific Research Applications

Treatment of KRAS Mutations in Solid Tumors : Sotorasib is developed for treating solid tumors with KRAS mutations, including non-small cell lung cancer (NSCLC) and colorectal cancer. It has shown promising results in targeting the KRAS G12C mutation (Blair, 2021).

Efficacy in Advanced Solid Tumors : In a phase 1 trial, this compound demonstrated encouraging anticancer activity in patients with heavily pretreated advanced solid tumors harboring the KRAS G12C mutation. It was well-tolerated with manageable treatment-related toxic effects (Hong et al., 2020).

Specific Application in NSCLC : A phase 2 trial indicated that this compound therapy led to durable clinical benefit in patients with previously treated KRAS G12C-mutated NSCLC, without new safety signals (Skoulidis et al., 2021).

Mechanisms and Resistance to KRAS G12C Inhibitors : Research also focuses on understanding the mechanisms of resistance to KRAS G12C inhibitors and developing combination therapies for KRAS G12C-mutated tumors (Zheng et al., 2022).

Pharmacokinetics and Metabolomics : Integrative analysis of pharmacokinetics and pharmacometabolomics of this compound has been conducted, providing insights into its effects on metabolic profiles and the relationship between pharmacokinetics and pharmacometabolomics (Du et al., 2022).

Renal Toxicity and Metabolite Analysis : Studies have also focused on understanding the renal toxicity of this compound in animal models, identifying a strong association with mercapturate pathway metabolites (Werner et al., 2021).

Resistance Mechanisms in MET-Amplified NSCLC : Research on resistance mechanisms in MET-amplified KRASG12C NSCLC reveals potential treatment options through dual blockade of MET and KRASG12C (Suzuki et al., 2021).

Quantification in Biological Samples : Techniques for quantifying this compound in biological samples like mouse plasma and tissue homogenates have been developed, aiding in further research and clinical evaluation (Retmana et al., 2021).

Absorption, Distribution, Metabolism, and Excretion : The absorption, distribution, metabolism, and excretion of this compound have been studied in rats and dogs, revealing interspecies differences and significant insights into its pharmacological profile (Dahal et al., 2022).

Nonclinical Safety Profile : A comprehensive nonclinical safety assessment of this compound has been conducted, including studies on genotoxicity, phototoxicity, and effects on various receptors, enzymes, ion channels, and transporters (Ishida et al., 2021).

Hepatitis Triggered by this compound : A case report highlights life-threatening hepatitis in a patient with NSCLC shortly after commencing this compound, implicating the drug in triggering checkpoint inhibitor immune hepatitis (Begum et al., 2021).

Mechanism of Action

- Role : KRAS G12C is an oncogenic form of the KRAS protein. By targeting this specific mutation, Sotorasib aims to disrupt aberrant signaling pathways associated with cancer growth .

- Ultimately, this inhibition leads to reduced cell growth and promotes apoptosis in tumors driven by KRAS G12C .

- Inhibition of KRAS G12C disrupts downstream signaling, impacting cell proliferation, differentiation, and survival .

- Cellular consequences include inhibited cell growth and increased apoptosis in KRAS G12C-driven tumors .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

Sotorasib received its first approval in the USA for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC, as determined by an FDA-approved test, who have received at least one prior systemic therapy . Its continued approval may be contingent upon verification and description of clinical benefit in confirmatory trial(s) .

Biochemical Analysis

Biochemical Properties

Sotorasib plays a crucial role in biochemical reactions by inhibiting the KRAS G12C protein, a member of the RAS GTPase family. This protein is involved in cell signaling pathways that regulate cell growth and differentiation. This compound binds irreversibly to the cysteine residue in the KRAS G12C protein, locking it in its inactive GDP-bound state . This inhibition prevents the protein from transmitting signals that promote cancer cell proliferation. This compound interacts with various biomolecules, including enzymes such as CYP3A4, which is involved in its metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells harboring the KRAS G12C mutation, this compound inhibits cell proliferation and induces apoptosis. It influences cell signaling pathways by blocking the downstream signaling of the KRAS protein, which includes pathways like MAPK and PI3K . This inhibition leads to reduced gene expression of oncogenes and altered cellular metabolism, ultimately suppressing tumor growth.

Molecular Mechanism

At the molecular level, this compound binds covalently to the cysteine residue in the KRAS G12C protein, holding it in its inactive form . This binding prevents the protein from switching to its active GTP-bound state, thereby inhibiting its ability to activate downstream signaling pathways. The inhibition of KRAS G12C by this compound results in decreased phosphorylation of ERK and AKT, key proteins in the MAPK and PI3K pathways, respectively . This molecular mechanism effectively halts the proliferation of cancer cells with the KRAS G12C mutation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained efficacy in inhibiting KRAS G12C in vitro and in vivo . Long-term studies have shown that continuous exposure to this compound leads to durable responses in cancer cells, with minimal degradation of the compound . Resistance mechanisms can develop over time, necessitating combination therapies to maintain its effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and renal toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in clinical applications.

Metabolic Pathways

This compound is primarily metabolized through nonenzymatic conjugation and oxidative metabolism involving enzymes such as CYP3A4 and CYP2C8 . The metabolic pathways include glutathione conjugation and subsequent hydrolysis, leading to the formation of various metabolites . These metabolic processes are crucial for the elimination of this compound from the body, predominantly through fecal excretion.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is 89% bound to plasma proteins, which facilitates its distribution throughout the body . The compound has a mean volume of distribution at steady state of 211 liters, indicating extensive tissue penetration . This compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation in target tissues.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the KRAS G12C protein . The compound’s activity is dependent on its ability to reach and bind to its target within the cell. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, ensuring its effective inhibition of the KRAS G12C protein.

Properties

IUPAC Name |

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQKSXLFSAEQCZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099260 | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Normally GTP binds to KRAS, activating the protein and promoting effectors to the MAP kinase pathway. GTP is hydrolyzed to GDP, and KRAS is inactivated. KRAS G12C mutations impair hydrolysis of GTP, leaving it in the active form. Sotorasib binds to the cysteine residue in KRAS G12C mutations, holding the protein in its inactive form. The cysteine residue that sotorasib targets is not present in the wild type KRAS, which prevents off-target effects. This mutation is present in 13% of non small cell lung cancer, 3% of colorectal and appendix cancer, and 1-3% of solid tumors. | |

| Record name | Sotorasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2252403-56-6, 2296729-00-3 | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2252403-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotorasib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2296729003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotorasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-[4-methyl-2-(2-propanyl)-3-pyridinyl]-4-[(2S)-2-methyl-4-(2-propenoyl)-1-piperazinyl]pyrido[2,3-d]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTORASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2VM6UC8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.